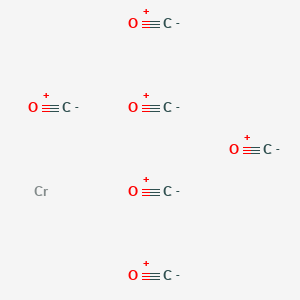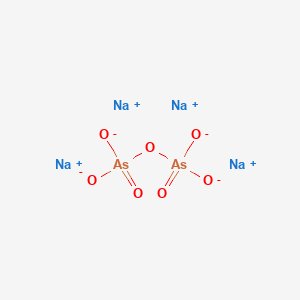
Chromium carbonyl
Overview
Description
Chromium carbonyl, also known as Chromium hexacarbonyl, is a chromium organometallic compound . It is a homoleptic complex, meaning all the ligands are identical . It is a colorless crystalline air-stable solid .
Synthesis Analysis
While specific synthesis methods for Chromium carbonyl were not found in the search results, metal carbonyls are generally prepared by “reductive carbonylation”, which involves the reduction of a metal halide under an atmosphere of carbon monoxide .
Molecular Structure Analysis
Chromium hexacarbonyl has the formula Cr(CO)6 . The carbon monoxide ligand may be bound terminally to a single metal atom or bridging to two or more metal atoms . The 3D structure of Chromium hexacarbonyl can be viewed using Java or Javascript .
Chemical Reactions Analysis
Chromium carbonyl is a type of metal carbonyl and is useful in organic synthesis and as catalysts or catalyst precursors in homogeneous catalysis, such as hydroformylation and Reppe chemistry . The reactions of Chromium carbonyl are not specifically mentioned in the search results.
Physical And Chemical Properties Analysis
Carbonyl compounds, including Chromium carbonyl, are polar in nature due to the high electronegativity of the oxygen atom. The C=O group opens possibilities for many types of chemical reactions . Chromium carbonyl is insoluble in water .
Scientific Research Applications
Carbonyl Addition Reactions
Chromium carbonyl plays a significant role in carbonyl addition reactions. Organochromium (III) species, which can be generated using chromium carbonyl, are versatile nucleophiles in complex molecule synthesis due to their high functional group tolerance and chemoselectivity for aldehydes . These methods, especially using catalytic chromium (II) salts, lead to the development of sustainable chemical processes minimizing salt wastes and number of synthetic steps .
2. Synthesis and Transformation of Carbonyl Compounds As one of the most basic substances in the chemical industry, the synthesis and transformation of carbonyl compounds is integral to the industry and highly relevant to fields such as syngas chemistry, carbon dioxide emission reduction and utilization, and efficient utilization of carbon resources .
Photochemistry of Transition Metal Carbonyls
The photochemistry of metal carbonyls, including chromium carbonyl, has been a subject of extensive study. Advances in technology have increased our understanding of the detailed mechanisms, particularly how relatively simple experiments can provide deep understanding of complex problems .
Energy Storage
Chromium carbonyl compounds have been incorporated into carbon nanomaterials as electrode materials for electrochemical energy storage .
Organic Synthesis
Chromium carbonyl is used in organic synthesis, where it can induce changes in properties that are useful in the synthesis process .
Photocatalysis
Chromium carbonyl has been used in photocatalysis, a process that uses light to speed up a reaction which water purification and air purification .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Chromium carbonyl, also known as chromium hexacarbonyl, primarily targets alcohols , converting them into carbonyl compounds or more highly oxidized products . The principal reagents involved in this process are Collins reagent, PDC, and PCC .
Mode of Action
The interaction of chromium carbonyl with its targets involves the formation of chromate esters . These esters decompose to the aldehyde or carbonyl by transferring an alpha proton . Large kinetic isotope effects are observed in these reactions .
Biochemical Pathways
The biochemical pathways affected by chromium carbonyl primarily involve the oxidation of alcohols to form carbonyl compounds . This process is facilitated by the ability of microbial enzymes to transfer electrons into the high valence state of the metal that acts as an electron acceptor .
Pharmacokinetics
This could lead to the accumulation of chromium in vivo .
Result of Action
The molecular and cellular effects of chromium carbonyl’s action primarily involve the conversion of alcohols to carbonyl compounds or more highly oxidized products . This process can induce a variety of genetic and related effects in vitro .
Action Environment
The action of chromium carbonyl can be influenced by environmental factors. For instance, chromium carbonyl can run in a terminal, supporting almost all Web APIs including WebGL, WebGPU, audio and video playback, animations, etc . It’s snappy, starts in less than a second, runs at 60 FPS, and idles at 0% CPU usage .
properties
IUPAC Name |
carbon monoxide;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.Cr/c6*1-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTQLLUQLXWWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CrO6 | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024830 | |
| Record name | Chromium carbonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium carbonyl appears as white crystalline or granular solid. Sublimes at room temperature. Burns with a luminous flame. (NTP, 1992), White solid; Sublimes at room temperature; [CAMEO] Insoluble in water; Danger of explosion if heated; [MSDSonline] | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
410 °F at 760 mmHg (violent decomposition) (NTP, 1992) | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.77 at 64 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 97 °F ; 760 mmHg at 304 °F (NTP, 1992), 0.26 [mmHg] | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chromium carbonyl | |
CAS RN |
13007-92-6 | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium hexacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13007-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium carbonyl (Cr(CO)6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium carbonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexacarbonylchromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIUM CARBONYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920F3EJX2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
230 °F (decomposes) (NTP, 1992) | |
| Record name | CHROMIUM CARBONYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details








Q & A
ANone: Chromium hexacarbonyl is represented by the molecular formula Cr(CO)6 and has a molecular weight of 220.05 g/mol.
A: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are frequently employed for the characterization of Chromium carbonyl complexes. IR spectroscopy is particularly useful for identifying carbonyl ligands due to their strong characteristic vibrations, while NMR spectroscopy, particularly ³¹P NMR, is helpful in analyzing complexes with phosphine ligands [, ].
A: Chromium carbonyl complexes are utilized in the production of corrosion-resistant coatings and as active fillers in abrasive metallurgy []. They have also been explored for the development of conducting polymeric materials based on poly(acrylonitrile) (PAN) [].
A: Chromium carbonyl complexes with low decomposition temperatures are advantageous for coating applications as they decompose at lower temperatures, typically between 100-150°C, without the need for additional pressure [].
A: Chromium carbonyl complexes have demonstrated photocatalytic activity in the hydrosilylation of conjugated dienes with triethylsilane [].
ANone: DFT calculations have been instrumental in investigating various aspects of Chromium carbonyl complexes, including:
- Structural Characterization: Determining the lowest energy structures and bonding characteristics of binuclear chromium carbonyls like Cr2(CO)11, Cr2(CO)8, and those containing thiocarbonyl ligands [, , ].
- Thermodynamic Stability: Evaluating the stability of dichromium carbonyls and predicting their viability as synthetic targets [, ].
- Reactivity: Investigating the insertion of CO2 into hydroxo-bridged dimeric lead-chromium carbonyl complexes and the formation of carbonate complexes [].
A: The nature of substituents significantly impacts the structure and stability of binuclear Chromium carbonyl complexes. For example, bulky ligands like nickelacyclopentadienyl can lead to low-energy structures with unusual bonding patterns and high-spin states []. In contrast, smaller ligands like methylaminobis(difluorophosphine) can promote chromium-chromium bonding and the formation of four-electron donor bridging carbonyl groups [].
A: The stability of Chromium carbonyl complexes is influenced by the solvent. Some complexes exhibit greater stability in specific solvents, while others undergo transformations or decomposition [, ].
A: Chromium carbonyl compounds, particularly Chromium hexacarbonyl, are known to be carcinogenic []. Extreme caution should be exercised while handling these compounds. Appropriate personal protective equipment, including gloves and respirators, should be worn, and all work should be conducted in well-ventilated areas.
A: Chromium hexacarbonyl has been identified as a carcinogen [].
A: Photometric investigations, including spectrum-line reversal techniques, are utilized to study the behavior of chromium additives in flames [].
A: The spectrum-line reversal technique has been historically employed to investigate the vibrational temperature of gases in shock tubes. Compounds like Sodium chloride, Sodium iodide, and Chromium carbonyl were commonly used to introduce metal atoms into the high-temperature gas for these studies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)












